The synthesis of Atrasentan hydrochloride involves several key steps that utilize various chemical reactions. The initial synthetic route includes the reaction of 1,3-benzodioxol-5-amine with 3,4-dimethoxybenzenamine in the presence of 2-bromo-propanedioic acid 1,3-diethyl ester. This reaction occurs without a solvent and leads to the formation of intermediate compounds that are further processed through hydrolysis and methylation to yield the final product .
The synthesis can be optimized by incorporating deuterium during preparation, which enhances the compound's stability and bioavailability. This method provides opportunities for isotopic labeling that can be crucial in pharmacokinetic studies .
Atrasentan hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes a pyrrolidine ring and an aromatic system that facilitates binding to the endothelin A receptor.
The crystalline form of Atrasentan hydrochloride has been analyzed using X-ray diffraction techniques. It exhibits an orthorhombic crystal system with specific lattice parameters: , , and .
Atrasentan hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
The mechanism of action of Atrasentan hydrochloride revolves around its role as an endothelin A receptor antagonist. By selectively blocking these receptors, Atrasentan inhibits the effects of endothelin-1, a potent vasoconstrictor involved in various pathological processes such as hypertension and renal fibrosis.
This antagonistic action leads to vasodilation and reduced blood pressure, ultimately providing protective effects against kidney damage in conditions like diabetic nephropathy. Clinical studies have shown promising results regarding its efficacy in improving renal function and slowing disease progression .
Atrasentan hydrochloride possesses distinct physical and chemical properties that influence its pharmacological profile:
These properties are critical for formulation development and determining the appropriate administration routes for therapeutic use .
Atrasentan hydrochloride has several scientific applications primarily focused on treating renal diseases:
The endothelin system, particularly endothelin-1, is a potent mediator of renal pathology in proteinuric kidney diseases including immunoglobulin A nephropathy and diabetic nephropathy. Endothelin-1 levels are significantly elevated in these conditions due to hyperglycemia, hypertension, acidosis, and proinflammatory cytokines [4] [8]. Activation of endothelin receptors, especially endothelin receptor type A, triggers deleterious downstream effects including sustained vasoconstriction of renal afferent arterioles, glomerular hyperfiltration, podocyte damage, and subsequent proteinuria [4] [10]. Crucially, endothelin receptor type A activation directly contributes to glomerular endothelial dysfunction and breakdown of the filtration barrier, manifested clinically as persistent proteinuria—a key risk factor for progression to kidney failure [1] [7].
Preclinical and clinical evidence demonstrates that antagonizing endothelin receptors reduces proteinuria, glomerular inflammation, and fibrosis. In the context of immunoglobulin A nephropathy, aberrantly glycosylated immunoglobulin A forms immune complexes that deposit in the mesangium, triggering complement activation, mesangial cell proliferation, and endothelin-1 upregulation [3]. The resultant endothelin receptor type A activation exacerbates podocyte injury and proteinuria, establishing a self-perpetuating cycle of kidney damage [3] [4]. Phase III clinical data from the ALIGN trial demonstrated that targeted endothelin receptor antagonism with atrasentan hydrochloride reduced proteinuria by 36.1% compared to placebo when added to supportive care with renin-angiotensin system inhibitors [1] [7]. This reduction is clinically significant given that persistent proteinuria (≥1 g/day) predicts a 30-50% risk of progressing to kidney failure within 10-20 years in immunoglobulin A nephropathy patients [1] [4].
Table 1: Endothelin-1 Pathogenic Effects in Proteinuric Kidney Diseases
Target Cell | Receptor Activated | Downstream Effects | Clinical Manifestation |
---|---|---|---|
Podocyte | Endothelin receptor type A | Cytoskeletal rearrangement, apoptosis | Loss of filtration barrier integrity |
Glomerular Endothelial Cell | Endothelin receptor type A | Glycocalyx degradation, reduced nitric oxide synthesis | Proteinuria, endothelial dysfunction |
Mesangial Cell | Endothelin receptor type A | Proliferation, extracellular matrix deposition | Glomerulosclerosis |
Tubulointerstitial Cell | Endothelin receptor type A | Inflammation, fibroblast activation | Tubulointerstitial fibrosis |
Atrasentan hydrochloride ((2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride) exhibits exceptional selectivity for endothelin receptor type A over endothelin receptor type B, with a binding affinity ratio of approximately 1800:1 (equilibrium dissociation constant [Ki] = 0.034 nM for endothelin receptor type A vs. 63.3 nM for endothelin receptor type B) [3] [9]. This molecular selectivity is therapeutically pivotal given the opposing biological functions of these receptor subtypes. Endothelin receptor type A activation promotes vasoconstriction, inflammation, cellular proliferation, and fibrosis, whereas endothelin receptor type B stimulation mediates vasodilation via nitric oxide release, endothelin-1 clearance, and exerts antiproliferative effects [4] [8].
The structural basis for this selectivity was elucidated through crystallographic studies comparing receptor-antagonist interactions. Endothelin receptor type B features a more open and polar binding pocket that accommodates peptide antagonists like IRL2500 through extensive interactions with transmembrane residues, including a critical salt bridge with arginine 343 and cation-π interactions with lysine 161 [2]. In contrast, atrasentan binds within the deeper hydrophobic transmembrane core of endothelin receptor type A, facilitated by its pyrrolidine-3-carboxylic acid scaffold and lipophilic substituents (dibutylacetamide and benzodioxole groups) [5] [9]. Molecular modeling reveals that the 4-methoxyphenyl moiety of atrasentan engages with nonpolar residues in transmembrane domain 3 of endothelin receptor type A, while the dibutylacetamide group extends toward transmembrane domain 6, stabilizing the inactive receptor conformation [5] [9]. This binding mode sterically hinders the conformational changes required for endothelin receptor type A activation by endothelin-1.
The functional significance of this selectivity is twofold: Firstly, selective endothelin receptor type A blockade allows preservation of endothelin receptor type B-mediated beneficial effects, particularly endothelin-1 clearance and nitric oxide-dependent vasodilation. Secondly, it mitigates the fluid retention complications historically associated with dual endothelin receptor antagonists like avosentan, as endothelin receptor type B blockade impairs sodium and water excretion [4] [8]. The structural optimization achieving this selectivity profile positions atrasentan as a targeted therapeutic agent for proteinuric kidney diseases without compromising endothelin receptor type B homeostatic functions.
Table 2: Structural Determinants of Atrasentan Selectivity for Endothelin Receptor Subtypes
Structural Feature | Role in Endothelin Receptor Type A Binding | Role in Endothelin Receptor Type B Binding | Contribution to Selectivity |
---|---|---|---|
Pyrrolidine-3-carboxylic acid core | Forms salt bridge with aspartate residue in transmembrane domain 1 | Weak interaction with polar residues | Moderate (~100-fold) |
4-Methoxyphenyl group | Hydrophobic interaction with transmembrane domain 3 | Steric clash with extracellular loop 2 | High (>500-fold) |
1,3-Benzodioxol-5-yl group | Fits hydrophobic pocket near transmembrane domain 5 | Incompatible with polar pocket near transmembrane domain 4 | High (>500-fold) |
N,N-Dibutylacetamide moiety | Extends deep into transmembrane domain 6 | Partial solvent exposure | Moderate (~100-fold) |
Atrasentan hydrochloride exerts renoprotective effects through multifaceted modulation of intracellular signaling pathways in glomerular and tubulointerstitial cells. The primary mechanism involves blockade of endothelin receptor type A-mediated Gq protein activation, thereby inhibiting phospholipase Cβ and subsequent inositol trisphosphate-mediated calcium release from endoplasmic reticulum stores [4]. This attenuation of intracellular calcium signaling reduces vasoconstrictive responses in renal microvasculature and diminishes pro-inflammatory gene expression in mesangial cells [4] [8].
Beyond calcium signaling, atrasentan profoundly influences glomerular endothelial function by restoring the glycocalyx barrier—a critical determinant of glomerular permselectivity. In diabetic apolipoprotein E-deficient mice, atrasentan treatment increased glycocalyx coverage from 40.7 ± 3.2% to 81.0 ± 12.5% (p < 0.05), concomitant with a 26.0 ± 6.5% reduction in urinary albumin-to-creatinine ratios [6]. This restoration is mechanistically linked to increased renal nitric oxide bioavailability, reduced expression of glycocalyx-degrading enzymes (heparanase), and decreased oxidative stress in endothelial cells [6]. In vitro studies under diabetic conditions confirmed that atrasentan directly enhances glycocalyx thickness via endothelin receptor type A blockade in glomerular endothelial cells co-cultured with pericytes [6].
Additionally, atrasentan modulates mitogen-activated protein kinase pathways in renal cells. It suppresses endothelin-1-induced phosphorylation of extracellular signal-regulated kinases 1 and 2 and p38 mitogen-activated protein kinase in podocytes and mesangial cells, thereby inhibiting cellular proliferation and extracellular matrix production [4] [8]. Transcriptomic analyses reveal that atrasentan downregulates genes encoding profibrotic mediators (transforming growth factor β, connective tissue growth factor, plasminogen activator inhibitor-1) and upregulates genes involved in extracellular matrix degradation (matrix metalloproteinase 9) in experimental models of diabetic nephropathy [6] [8].
Atrasentan also exhibits immunomodulatory properties within the renal microenvironment. Glomerular macrophage polarization shifts from pro-inflammatory M1 toward reparative M2 phenotypes following atrasentan treatment, as evidenced by decreased tumor necrosis factor α and interleukin 1β expression and increased interleukin 10 and arginase 1 levels [6]. This phenotypic switch contributes to reduced glomerular inflammation and tissue remodeling. In tubulointerstitial compartments, atrasentan inhibits endothelin receptor type A-mediated nuclear factor kappa B activation, consequently diminishing chemokine production and leukocyte infiltration [4] [8].
Collectively, these molecular mechanisms—glycocalyx restoration, mitogen-activated protein kinase pathway modulation, and immune cell phenotype regulation—synergistically preserve renal structure and function, providing a mechanistic foundation for the clinically observed proteinuria reduction in patients with immunoglobulin A nephropathy and diabetic kidney disease.
Table 3: Downstream Signaling Pathways Modulated by Atrasentan Hydrochloride
Signaling Pathway | Affected Renal Cells | Molecular Effects | Functional Outcome |
---|---|---|---|
Calcium-Phospholipase Cβ | Mesangial cells, vascular smooth muscle | Reduced intracellular calcium flux | Vasodilation, decreased cell proliferation |
Nitric Oxide Synthase | Glomerular endothelial cells | Increased nitric oxide production | Improved glycocalyx integrity, vasodilation |
Extracellular Signal-Regulated Kinases 1/2 | Podocytes, mesangial cells | Suppressed extracellular signal-regulated kinases phosphorylation | Reduced extracellular matrix production |
Nuclear Factor Kappa B | Tubular epithelial cells, macrophages | Inhibition of nuclear translocation | Decreased proinflammatory cytokine production |
Heparanase Expression | Glomerular endothelial cells | Downregulation of glycocalyx-degrading enzyme | Preservation of endothelial surface layer |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: